4-[4-(3-chlorophenyl)piperazin-1-yl]-N-(3-fluorobenzyl)-4-oxobutanamide
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Overview
Description
4-[4-(3-chlorophenyl)piperazin-1-yl]-N-[(3-fluorophenyl)methyl]-4-oxobutanamide is a synthetic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and are commonly used in pharmaceuticals and agrochemicals. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
The synthesis of 4-[4-(3-chlorophenyl)piperazin-1-yl]-N-[(3-fluorophenyl)methyl]-4-oxobutanamide involves multiple steps. One common method includes the reaction of 3-chlorophenylpiperazine with 3-fluorobenzyl chloride under basic conditions to form the intermediate product. This intermediate is then reacted with succinic anhydride to yield the final compound. The reaction conditions typically involve the use of organic solvents such as dichloromethane or toluene, and the reactions are carried out at elevated temperatures to ensure complete conversion .
Chemical Reactions Analysis
4-[4-(3-chlorophenyl)piperazin-1-yl]-N-[(3-fluorophenyl)methyl]-4-oxobutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles such as amines or thiols.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has been investigated for its potential as a ligand in receptor binding studies and as a tool for studying biological pathways.
Medicine: The compound has shown promise in preclinical studies as a potential therapeutic agent for various diseases, including cancer and neurological disorders.
Mechanism of Action
The mechanism of action of 4-[4-(3-chlorophenyl)piperazin-1-yl]-N-[(3-fluorophenyl)methyl]-4-oxobutanamide involves its interaction with specific molecular targets in the body. The compound is known to bind to certain receptors, modulating their activity and influencing various biological pathways. For example, it may act as an agonist or antagonist at specific neurotransmitter receptors, thereby affecting neuronal signaling and potentially providing therapeutic benefits in neurological disorders .
Comparison with Similar Compounds
4-[4-(3-chlorophenyl)piperazin-1-yl]-N-[(3-fluorophenyl)methyl]-4-oxobutanamide can be compared with other piperazine derivatives such as:
1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine: This compound is used in the synthesis of trazodone, an antidepressant.
4-(4-chlorophenyl)piperazin-1-yl)(2,5-dichloropyridin-4-yl)methanone: Known for its use in various pharmaceutical applications.
1,4-bis(4-(2,3-dichlorophenyl)piperazin-1-yl)butane dihydrochloride: Used as an analytical standard and in the development of new drugs.
Properties
Molecular Formula |
C21H23ClFN3O2 |
---|---|
Molecular Weight |
403.9 g/mol |
IUPAC Name |
4-[4-(3-chlorophenyl)piperazin-1-yl]-N-[(3-fluorophenyl)methyl]-4-oxobutanamide |
InChI |
InChI=1S/C21H23ClFN3O2/c22-17-4-2-6-19(14-17)25-9-11-26(12-10-25)21(28)8-7-20(27)24-15-16-3-1-5-18(23)13-16/h1-6,13-14H,7-12,15H2,(H,24,27) |
InChI Key |
PCMKGFHXRGZKAU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)CCC(=O)NCC3=CC(=CC=C3)F |
Origin of Product |
United States |
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